molecular formula C21H14Cl2N2O B11100852 N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11100852
M. Wt: 381.3 g/mol
InChI Key: SHEJLPRISCBZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a Schiff base compound known for its unique chemical structure and potential applications in various fields. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-(2-methylphenyl)-1,3-benzoxazol-5-amine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is unique due to its specific combination of a dichlorophenyl group and a benzoxazole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14Cl2N2O

Molecular Weight

381.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H14Cl2N2O/c1-13-4-2-3-5-16(13)21-25-19-11-15(7-9-20(19)26-21)24-12-14-6-8-17(22)18(23)10-14/h2-12H,1H3

InChI Key

SHEJLPRISCBZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.